
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the sulfanylmethyl group adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a thiol compound. One common method includes the use of 2-oxazolidinone and thiomethyl chloride under basic conditions to introduce the sulfanylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylmethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one involves its interaction with biological molecules, particularly proteins containing thiol groups. The sulfanylmethyl group can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial agent and enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-(Sulfanylmethyl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom in the ring instead of an oxygen atom.
5-(Sulfanylmethyl)-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group.
5-(Sulfanylmethyl)-1,3-oxazolidin-2-imine: Contains an imine group instead of a carbonyl group.
Uniqueness
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the oxazolidinone ring and the sulfanylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C4H7NO2S |
|---|---|
Molecular Weight |
133.17 g/mol |
IUPAC Name |
5-(sulfanylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H7NO2S/c6-4-5-1-3(2-8)7-4/h3,8H,1-2H2,(H,5,6) |
InChI Key |
NMSNIRSVFMCPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
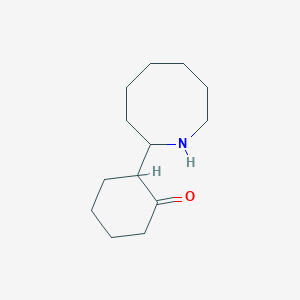
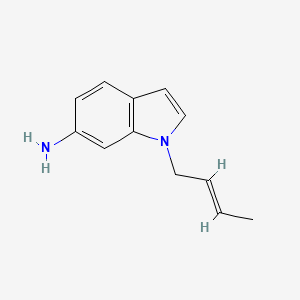
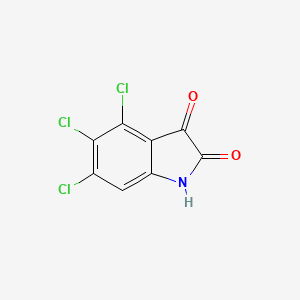

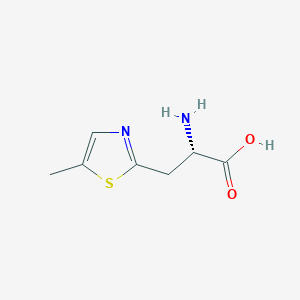
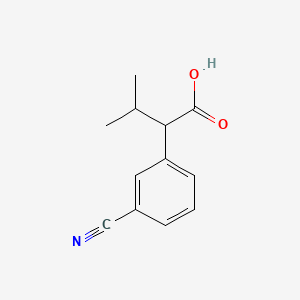

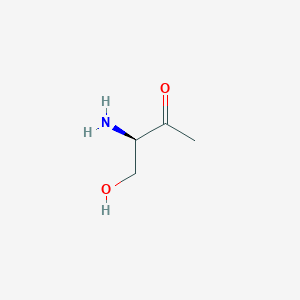
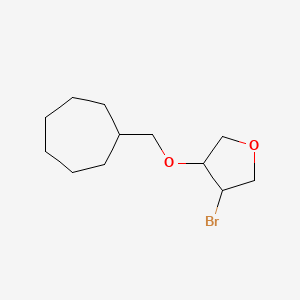


![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
